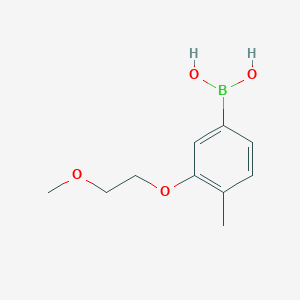

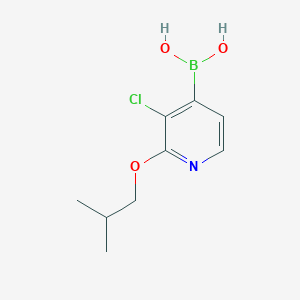

3-Chloro-2-isobutoxypyridine-4-boronic acid; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

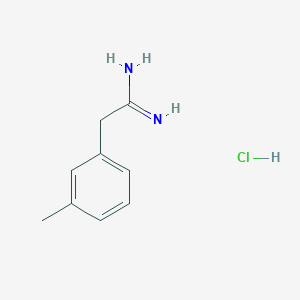

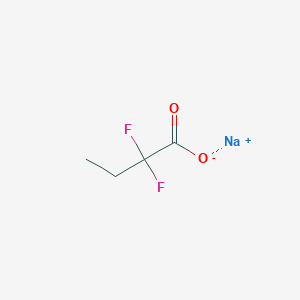

3-Chloro-2-isobutoxypyridine-4-boronic acid is a chemical compound with the CAS Number: 2096339-80-7 . It has a linear formula of C9H13BClNO3 . .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3 . The molecular weight is 229.47 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.47 . It is typically stored in a freezer . The compound’s physical form is solid .Applications De Recherche Scientifique

Electrophilic Activation in Synthesis

3-Chloro-2-isobutoxypyridine-4-boronic acid plays a pivotal role in the electrophilic activation of unprotected maltols for the synthesis of N-substituted hydroxypyridinones in water. This process is vital for drug development, especially in the efficient synthesis of metal-chelating pharmacophores like 3,4-HOPOs, which are crucial for iron chelation in pharmaceuticals. The method demonstrates high efficiency and tolerance for a range of amine donors, showcasing the compound's versatility in pharmaceutical synthesis (Di Ke et al., 2022).

Catalysis in Organic Synthesis

Boronic acids, including derivatives like 3-Chloro-2-isobutoxypyridine-4-boronic acid, are lauded for their catalytic properties in organic synthesis. Their role in the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals underlines their importance in creating densely functionalized cyclohexanes. This catalytic action opens new avenues for the synthesis of complex organic molecules with high selectivity and efficiency (T. Hashimoto, A. Gálvez, K. Maruoka, 2015).

Supramolecular Chemistry

In supramolecular chemistry, 3-Chloro-2-isobutoxypyridine-4-boronic acid contributes to the assembly of boronic acids and 4,4'-bipyridine, leading to the formation of complex hydrogen-bonded architectures. These structures are significant for understanding the interactions and assembly mechanisms in molecular systems, providing insights into the development of new materials and molecular recognition processes (Patricia Rodríguez-Cuamatzi et al., 2009).

Material Science

3-Chloro-2-isobutoxypyridine-4-boronic acid finds applications in material science, particularly in the optimization of reactions in heterogeneous systems. Its role in promoting the cationic reaction of cellulose demonstrates the potential for developing new materials with enhanced properties. This includes the production of novel absorbents and catalysts that can contribute to sustainability and efficiency in chemical processes (Chen Yufang, 2011).

Environmental Applications

The compound is instrumental in environmental applications, particularly in the development of recyclable absorption materials for the treatment of boronic acid emissions. This not only addresses the issue of resource loss and water pollution but also showcases the potential of 3-Chloro-2-isobutoxypyridine-4-boronic acid in creating sustainable and environmentally friendly solutions (Tingting Zhang et al., 2021).

Safety and Hazards

Orientations Futures

While specific future directions for 3-Chloro-2-isobutoxypyridine-4-boronic acid are not available in the retrieved data, boronic acids in general have been gaining interest in medicinal chemistry due to their various biological applications . They are used in anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Propriétés

IUPAC Name |

[3-chloro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEGKAKCTANYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.